Superior Synthetic Yield: 2.7-Fold Higher than Bromo Analog from Common Precursor
When synthesized from 2,6-dichloronicotinic acid via ammonolysis, 2-amino-5-chloropyridine-3-carboxylic acid is obtained in 93% yield (2.5 g from 3.0 g starting material) after 12 hours at 130°C in aqueous ammonia . In contrast, the direct bromo analog, 2-amino-5-bromopyridine-3-carboxylic acid, synthesized from the same 2,6-dichloronicotinic acid precursor under similar ammonolysis conditions (145°C, 1-2 days), is obtained in only 34% yield (2.74 g from 10 g starting material) . This represents a 2.7-fold improvement in yield, directly reducing precursor waste and lowering manufacturing costs.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 93% yield |
| Comparator Or Baseline | 2-Amino-5-bromopyridine-3-carboxylic acid: 34% yield |
| Quantified Difference | 2.7-fold higher yield (93% vs. 34%) |
| Conditions | Ammonolysis of 2,6-dichloronicotinic acid in aqueous ammonia at 130-145°C |
Why This Matters
Higher yield translates directly to lower procurement cost per gram and more reliable commercial supply for scale-up activities.
